(2-Chloro-4,6-dimethylphenoxy)acetic acid
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Overview
Description
(2-Chloro-4,6-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro group and two methyl groups on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
(2-Chloro-4,6-dimethylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylphenoxy)acetic acid typically involves the reaction of 2-chloro-4,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2,4,6-trimethylphenoxyacetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of (2-Chloro-4,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, its herbicidal activity may involve the inhibition of key enzymes in plant metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but with two chloro groups instead of one.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(2-Chloro-4,6-dimethylphenoxy)acetic acid is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLOZFKNNULKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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